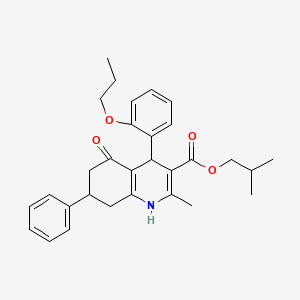
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea, also known as BFCU, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promise as an anticancer agent and has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been shown to target the ribosome, which is responsible for protein synthesis, and disrupt its function.
Biochemical and Physiological Effects:
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the higher expression of the target protein in cancer cells compared to normal cells. N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has also been shown to have low toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.
Direcciones Futuras
Future research on N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea could focus on the following areas:
1. Optimization of the synthesis method to improve yield and purity.
2. Further elucidation of the mechanism of action to better understand its anticancer properties.
3. Determination of the pharmacokinetics and pharmacodynamics to optimize dosing and administration.
4. Development of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea derivatives with improved potency and selectivity.
5. Evaluation of the potential use of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea in combination with other anticancer agents for synergistic effects.
In conclusion, N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea is a promising compound with potential use as an anticancer agent. Further research is needed to fully understand its mechanism of action and pharmacokinetics, and to optimize its potency and selectivity.
Métodos De Síntesis
The synthesis of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea involves the reaction of benzyl isocyanate with 4-fluoroaniline and 2-cyanoethyl chloride. The resulting product is a white crystalline solid that is soluble in organic solvents. The synthesis of N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the cell cycle. In vivo studies have shown that N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea can inhibit tumor growth and metastasis in animal models.
Propiedades
IUPAC Name |
1-benzyl-1-(2-cyanoethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-15-7-9-16(10-8-15)20-17(22)21(12-4-11-19)13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDPCSNQHJOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-cyanoethyl)-N'-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-2-naphthylacetamide](/img/structure/B5213693.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
acetate](/img/structure/B5213725.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![3-ethyl-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213792.png)